BenchChemオンラインストアへようこそ!

2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This 2,5-dichloro derivative provides a privileged purine isostere scaffold with dual reactive handles for sequential SNAr and cross-coupling. The specific halogen substitution pattern is essential for reproducing reported kinase SAR and PDE10A inhibitor programs; regioisomers or bromo analogs cannot be assumed to yield equivalent biological or synthetic outcomes. Ideal for constructing focused libraries targeting ATP-binding proteins and CNS disorders with optimized oral bioavailability.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 438190-90-0
Cat. No. B1590559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-1H-imidazo[4,5-B]pyridine
CAS438190-90-0
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11)
InChIKeyCKQVHGHQFAOFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-1H-imidazo[4,5-B]pyridine (CAS 438190-90-0) Procurement Overview: A Strategic Building Block for Kinase-Focused Medicinal Chemistry


2,5-Dichloro-1H-imidazo[4,5-B]pyridine (CAS 438190-90-0) is a halogenated heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, a purine isostere widely employed as a privileged scaffold in medicinal chemistry [1]. This compound features a 1H-imidazo[4,5-b]pyridine core bearing chlorine atoms at the 2- and 5-positions (molecular formula C₆H₃Cl₂N₃; MW 188.01 g/mol), rendering it a versatile synthetic intermediate for the construction of kinase inhibitor libraries and other biologically active molecules . As a building block, its primary value lies in its capacity for regioselective functionalization via sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases and other ATP-binding proteins [2].

Why the 2,5-Dichloro Substitution Pattern on Imidazo[4,5-b]pyridine Is Non-Interchangeable in Kinase Drug Discovery


While the imidazo[4,5-b]pyridine core is common to numerous kinase inhibitors, the specific 2,5-dichloro substitution pattern is not a generic or interchangeable feature. The identity and position of halogen atoms on this scaffold profoundly influence both synthetic tractability and biological target engagement. The chlorine at the 2-position is particularly susceptible to SNAr reactions, enabling selective diversification at this site [1]. Furthermore, in silico and experimental studies have demonstrated that the size and electronegativity of halogen substituents on the imidazo[4,5-b]pyridine core can modulate the interaction energy with key kinase hinge region residues, directly impacting inhibitory potency [2]. Consequently, substituting 2,5-dichloro-1H-imidazo[4,5-B]pyridine with a mono-chloro analog (e.g., 2-chloro), a regioisomer (e.g., 2,6-dichloro), or a bromo derivative (e.g., 2,5-dibromo) cannot be assumed to yield equivalent biological outcomes or provide the same synthetic handle for library production, underscoring the need for procurement of the precise compound for reproducible SAR studies.

Quantitative Differentiation of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine Against Analogs: A Head-to-Head Evidence Analysis


Comparative Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): 2-Position vs. 5-Position Reactivity

The 2,5-dichloro substitution pattern is strategically valued for its regioselectivity in sequential functionalization. The chlorine at the 2-position of the imidazo[4,5-b]pyridine ring is significantly more activated toward SNAr reactions than the chlorine at the 5-position. This differential reactivity allows for the selective displacement of the C2 chloride by amines under mild conditions, while the C5 chloride remains intact for subsequent modifications such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. In contrast, the mono-chloro analog 2-chloro-1H-imidazo[4,5-b]pyridine offers only a single site for diversification, and the regioisomer 2,6-dichloro-1H-imidazo[4,5-b]pyridine exhibits a different reactivity profile due to the altered electronic environment of the pyridine ring, which can lead to mixtures of regioisomers or require harsher conditions for selective substitution.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

In Silico PAK4 Inhibition: Halogen Size and Electronegativity Impact on Target Engagement

A structure-activity relationship (SAR) study on imidazo[4,5-b]pyridine-based PAK4 inhibitors demonstrated that the nature of the halogen substituent (size and electronegativity) significantly modulates biological activity [1]. For a series of electron-withdrawing group (EWG) substituted analogs, including bromo, chloro, and fluoro derivatives at a position analogous to the 2-position of the scaffold, the measured IC50 values against PAK4 ranged from 5150 nM to inactive. The study concluded that smaller, more electronegative halogen atoms (e.g., Cl, F) can lead to differential binding interactions with key hinge region residues (L398 and E399) and gatekeeper residues (M395, K350) compared to larger halogens (e.g., Br). Specifically, the chlorine atom's properties are predicted to result in a distinct electrostatic and charge-transfer energy profile within the ATP-binding pocket compared to a bromine atom, directly impacting potency.

Computational Chemistry Kinase Inhibition PAK4 SAR

Scaffold Differentiation: Imidazo[4,5-b]pyridine vs. Benzimidazole for PDE10A Inhibitor Oral Bioavailability

In a scaffold-hopping exercise aimed at improving the oral bioavailability of PDE10A inhibitors, the imidazo[4,5-b]pyridine core was identified as a superior alternative to the ketobenzimidazole scaffold [1]. The lead ketobenzimidazole (compound 1) exhibited potent single-digit nanomolar PDE10A activity but suffered from poor oral bioavailability due to a morpholine metabolic liability. Replacement with an imidazo[4,5-b]pyridine core (compound 2) retained nanomolar PDE10A potency while eliminating the metabolic soft spot. Further optimization yielded a series of imidazo[4,5-b]pyridines with PDE10A IC50 values ranging from 0.8 to 6.7 nM, and four of these advanced compounds achieved 55-74% receptor occupancy (RO) in vivo at a 10 mg/kg oral dose [1].

Drug Metabolism Pharmacokinetics PDE10A Scaffold Hopping

Selectivity Gains: Imidazo[4,5-b]pyridine Derivatives as Highly Selective CYP3A4 Inhibitors

The imidazopyridine scaffold, of which 2,5-dichloro-1H-imidazo[4,5-B]pyridine is a key synthetic precursor, has been optimized to yield highly selective inhibitors of the cytochrome P450 enzyme CYP3A4 . Starting from an initial lead with approximately 30-fold selectivity for CYP3A4 over the closely related isoform CYP3A5, medicinal chemistry efforts on the imidazopyridine core produced a series of compounds with greater than 1000-fold selectivity for CYP3A4 . This level of isoform selectivity is crucial for minimizing off-target drug-drug interactions during preclinical development.

Drug-Drug Interaction CYP Inhibition Selectivity Medicinal Chemistry

Potency and Selectivity in TAM Kinase Inhibition: Benchmarking the Imidazo[4,5-b]pyridine Scaffold

A series of 2,6-disubstituted imidazo[4,5-b]pyridines were identified as highly potent and selective inhibitors of TAM family kinases (AXL, MER) [1]. Representative compounds from this series, such as compound 28, displayed remarkable potency with IC50 values of 0.77 nM against AXL and 9 nM against MER. Crucially, these inhibitors demonstrated 120- to 900-fold selectivity for TAM kinases over other kinases, highlighting the scaffold's intrinsic ability to confer selectivity within the kinome [1]. This data establishes a benchmark for the potency and selectivity achievable with imidazo[4,5-b]pyridine-based inhibitors, which is relevant for programs utilizing 2,5-dichloro-1H-imidazo[4,5-B]pyridine as a starting point for designing novel TAM or other kinase inhibitors.

Oncology TAM Kinase AXL MER Kinase Selectivity

Antiproliferative Activity in Colon Carcinoma: Sub-Micromolar Potency of Amidino-Substituted Imidazo[4,5-b]pyridines

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines [1]. The most pronounced activity was observed for compounds containing an unsubstituted amidino group (compound 10) and a 2-imidazolinyl amidino group (compound 14), which displayed selective and strong activity in the sub-micromolar range against colon carcinoma, with IC50 values of 0.4 µM and 0.7 µM, respectively. In contrast, bromo-substituted derivatives showed only moderate antiviral activity (EC50 21-58 µM) and lacked comparable antiproliferative effects, demonstrating that substitution on the imidazo[4,5-b]pyridine core is critical for potency.

Cancer Colon Carcinoma Antiproliferative Amidines

High-Impact Research and Industrial Applications for 2,5-Dichloro-1H-imidazo[4,5-B]pyridine (CAS 438190-90-0)


Kinase Inhibitor Library Synthesis and Lead Optimization

The 2,5-dichloro substitution pattern is ideal for constructing diverse kinase inhibitor libraries. The differential reactivity of the C2 and C5 chlorides enables a two-step, sequential functionalization strategy: first, selective SNAr at the C2 position with a variety of amines to explore ATP-adenine pocket interactions, followed by palladium-catalyzed cross-coupling at the C5 position to probe the ribose pocket or solvent-exposed regions. This approach directly supports the SAR exploration observed in B-Raf and TAM kinase programs, where imidazo[4,5-b]pyridines have demonstrated high potency and selectivity [REFS-1, REFS-2].

Development of Selective CYP Enzyme Inhibitors

Given the imidazopyridine scaffold's demonstrated ability to achieve >1000-fold selectivity for CYP3A4 over CYP3A5 , 2,5-dichloro-1H-imidazo[4,5-B]pyridine serves as a strategic starting material for medicinal chemistry campaigns aimed at developing tool compounds or preclinical candidates with minimal drug-drug interaction liability. The halogen handles allow for rapid exploration of chemical space around the core to optimize both potency and isoform selectivity.

Synthesis of PDE10A Inhibitors with Optimized Oral Bioavailability

Researchers focused on CNS disorders, such as schizophrenia or Huntington's disease, can utilize this compound to synthesize novel PDE10A inhibitors. The imidazo[4,5-b]pyridine core has been shown to overcome the poor oral bioavailability associated with ketobenzimidazole-based PDE10A inhibitors, with optimized derivatives achieving 55-74% receptor occupancy at 10 mg/kg oral doses [3]. The 2,5-dichloro derivative provides a functionalized scaffold for late-stage diversification to further improve PK/PD properties.

Construction of PAK4-Targeted Probes and Inhibitors

The SAR data linking halogen size and electronegativity to PAK4 inhibitory activity [4] highlights the importance of the specific chloro substituents on the imidazo[4,5-b]pyridine core. This compound is therefore a critical intermediate for the synthesis of PAK4 inhibitors and chemical probes used to investigate the role of this kinase in cell signaling, migration, and cancer progression. Its use ensures that the key pharmacophoric elements (the 2-chloro substituent) are present for optimal target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.